molecular formula C9H9IO B6234164 2-(2-iodophenyl)propanal CAS No. 593278-07-0

2-(2-iodophenyl)propanal

Cat. No.: B6234164
CAS No.: 593278-07-0
M. Wt: 260.07 g/mol
InChI Key: WETQEEHPZQVBNE-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)propanal is an organic compound with the molecular formula C9H9IO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodophenyl)propanal typically involves the iodination of a precursor compound, such as 2-phenylpropanal. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out in the presence of an oxidizing agent like sodium bicarbonate in an aqueous medium, followed by extraction and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenyl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the iodine atom.

Major Products Formed

    Oxidation: 2-(2-Iodophenyl)propanoic acid.

    Reduction: 2-(2-Iodophenyl)propanol.

    Substitution: Compounds with various functional groups replacing the iodine atom, such as 2-(2-azidophenyl)propanal or 2-(2-cyanophenyl)propanal.

Scientific Research Applications

2-(2-Iodophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-iodophenyl)propanal involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenol: An aromatic compound with an iodine atom attached to a phenol group.

    2-Iodobenzoic acid: An aromatic compound with an iodine atom attached to a benzoic acid group.

    2-(2-Iodophenyl)ethanol: An aromatic compound with an iodine atom attached to a phenyl ring and an ethanol group.

Uniqueness

2-(2-Iodophenyl)propanal is unique due to the presence of both an iodine atom and an aldehyde group in its structure This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis

Properties

CAS No.

593278-07-0

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

2-(2-iodophenyl)propanal

InChI

InChI=1S/C9H9IO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-7H,1H3

InChI Key

WETQEEHPZQVBNE-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=CC=C1I

Purity

95

Origin of Product

United States

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